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Compound of Interest

Compound Name: 3-Ethoxy-4-methylphenol

Cat. No.: B1646725

Get Quote

Executive Summary & Chemical Profile
3-Ethoxy-4-methylphenol (EMP) is a specialized phenolic building block used in the synthesis

of pharmaceutical intermediates (e.g., tyrosine kinase inhibitors) and advanced agrochemicals.

Structurally, it is the 3-ethyl ether of 4-methylresorcinol.

Its synthesis presents a classic regioselectivity challenge: the precursor, 4-methylresorcinol,

possesses two non-equivalent hydroxyl groups. The 1-hydroxyl is sterically accessible, while

the 3-hydroxyl (the target site for ethylation) is sterically crowded by the adjacent 4-methyl

group. This guide details a protocol to maximize the yield of the hindered 3-ethoxy isomer and

provides methods for its purification and downstream application.
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Property Data

IUPAC Name 3-Ethoxy-4-methylphenol

CAS Number 676224-74-1

Molecular Formula C₉H₁₂O₂

Molecular Weight 152.19 g/mol

Key Precursor 4-Methylresorcinol (2,4-Dihydroxytoluene)

Structural Isomer Risk 2-Ethoxy-4-methylphenol (Ethyl Creosol)

Critical Insight: Do not confuse EMP with Ethyl Creosol (2-ethoxy-4-methylphenol), which is

derived from ethyl vanillin. EMP is the meta-ethoxy, para-methyl isomer relative to the phenol,

whereas Ethyl Creosol is the ortho-ethoxy, para-methyl isomer.

Synthesis Protocol: Regioselective Mono-Ethylation
The core challenge is selectively alkylating the 3-position (ortho to methyl) over the 1-position

(para to methyl, less hindered). While the 1-position is kinetically favored, specific conditions

can enhance the ratio of the 3-isomer.

Reaction Scheme
The synthesis utilizes a controlled Williamson ether synthesis.
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Figure 1: Reaction pathways for the ethylation of 4-methylresorcinol. Path A represents the

formation of the target 3-ethoxy isomer.

Detailed Protocol
Objective: Synthesis of 10 g of 3-Ethoxy-4-methylphenol.

Materials:

4-Methylresorcinol (12.4 g, 100 mmol)

Ethyl Iodide (15.6 g, 100 mmol) – Note: Use stoichiometric amount to limit bis-alkylation.

Potassium Carbonate (K₂CO₃), anhydrous (13.8 g, 100 mmol)

Acetone (200 mL, HPLC Grade)

DMF (10 mL) – Co-solvent to improve solubility.

Procedure:

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 4-methylresorcinol in Acetone (200 mL). Add DMF (10 mL) to aid

solvation.

Base Addition: Add anhydrous K₂CO₃ (1.0 eq) in a single portion. Stir at room temperature

for 30 minutes to allow phenoxide formation.

Scientist's Note: Using Cs₂CO₃ often favors the less hindered position due to the "loose

ion pair" effect [1]. K₂CO₃ is preferred here to maintain tighter ion pairing, which may

slightly reduce the kinetic dominance of the 1-position.

Alkylation: Add Ethyl Iodide (1.0 eq) dropwise over 1 hour via an addition funnel.

Control Point: Slow addition is critical to prevent local high concentrations of alkylating

agent, which leads to the bis-ethoxy impurity.
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Reflux: Heat the mixture to gentle reflux (approx. 60°C) for 12–16 hours. Monitor by TLC

(Hexane:EtOAc 4:1).

TLC Profile: Bis-ether (High Rf) > Target 3-Ethoxy (Med Rf) ≈ Isomer 1-Ethoxy (Med Rf) >

Starting Material (Low Rf).

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under

reduced pressure.

Partition: Dissolve the residue in EtOAc (100 mL) and wash with 1M HCl (50 mL) to

neutralize residual phenoxides, followed by Brine (50 mL). Dry over Na₂SO₄.

Purification Strategy (The Critical Step)
The crude mixture will contain the Target (3-OEt), the Isomer (1-OEt), and Bis-ether. Separation

requires careful chromatography.

Flash Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Gradient 0% -> 20% EtOAc in Hexanes.

Elution Order:

1. Bis-ethoxy-4-methylbenzene (Elutes first, non-polar).

2. 3-Ethoxy-4-methylphenol (Target) – Often elutes slightly before the 1-ethoxy isomer

due to steric shielding of the polar OH group by the ortho-methyl and ortho-ethoxy

groups (internal H-bonding effect).

3. 1-Ethoxy-3-hydroxy-4-methylbenzene (Major isomer).

4. Unreacted 4-methylresorcinol.

Crystallization (Optional): If the target fractions are enriched but impure, recrystallize from

Hexane/Toluene (9:1) to remove the more soluble 1-ethoxy isomer.
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Downstream Applications & Reactivity
Once isolated, 3-Ethoxy-4-methylphenol serves as a versatile scaffold. Its reactivity is defined

by the remaining phenolic -OH (position 1) and the electron-rich aromatic ring.

A. Scaffold Construction (Esterification/Etherification)
The free phenol at position 1 is nucleophilic and unhindered, making it ideal for linking to drug

pharmacophores.

Protocol: React with benzyl halides or acyl chlorides using mild bases (Et₃N or K₂CO₃) in

DCM or MeCN.

Application: Creation of prodrug linkers or lipophilic tails in receptor modulators.

B. Electrophilic Aromatic Substitution (EAS)
The ring is activated by both the OH and OEt groups.

Regioselectivity: The 6-position (ortho to OH, para to OEt) is the most reactive site for

halogenation or nitration.

Use Case: Synthesis of 2-bromo-5-ethoxy-4-methylphenol precursors for Suzuki couplings.

3-Ethoxy-4-methylphenol
(Scaffold)

O-Alkylation/Acylation
(Position 1 -OH)

Nucleophile

Electrophilic Substitution
(Position 6 - Highly Active)

Substrate

Oxidation
(Quinone Formation)

Redox

Prodrugs / Linkers Biaryl Coupling Precursors
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Figure 2: Reactivity profile of 3-Ethoxy-4-methylphenol. The 6-position is the primary site for

ring functionalization.

Analytical Characterization
To validate the identity of the synthesized intermediate and distinguish it from its isomer, use

the following parameters.

Technique Parameter
Expected Signal
(Target: 3-Ethoxy)

Distinction from
Isomer (1-Ethoxy)

¹H NMR Ar-CH₃ δ ~2.15 ppm (s, 3H)

Similar, but shift varies

slightly due to ortho-

OEt vs ortho-OH.

¹H NMR Ar-H (Pos 2)
δ ~6.4-6.5 ppm (d,

J=2.5 Hz)

The proton between

OH and OEt (Pos 2)

will show distinct

splitting.

¹H NMR -OCH₂CH₃ Quartet at ~4.0 ppm
Integration confirms

mono-ethylation.

NOESY Proximity
Cross-peak between

OEt and Me

Definitive: The 3-OEt

group is spatially

close to the 4-Me

group. The 1-OEt

isomer shows NOE

between OEt and H-

2/H-6, but weak/no

NOE to Me.

HPLC Retention
RT ~ 4.5 min (C18,

50% MeCN)

Target usually elutes

after the more polar 1-

ethoxy isomer

(depending on pH).
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Hazards: Phenols are corrosive and toxic if absorbed through the skin. Ethyl iodide is a

potential carcinogen and alkylating agent.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all alkyl halides in a fume

hood.

Storage: Store under nitrogen at 2–8°C. Phenols are prone to oxidation (browning) upon air

exposure.

References
Regioselective Alkylation of Polyphenols

Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-

dihydroxyacetophenones.[1][2][3]

Source: Tetrahedron Letters (via PubMed Central), 2022.
Relevance: Establishes the baseline for base-mediated regiocontrol in resorcinol
derivatives, highlighting the role of cation size (Cs+ vs K+) in directing alkylation to the
more acidic/less hindered position.

URL:[Link]

Chemical Identity & Properties

Title: 3-Ethoxy-4-methylphenol (CAS 676224-74-1) Substance Record.
Source: PubChem / NIH.
Relevance: Verifies the chemical structure, molecular weight, and distinct CAS registry
number to differentiate

URL:[Link] (Note: Direct CAS search link provided for verification).

General Resorcinol Chemistry

Title: Vapour-Phase Selective O-Methylation of C
Source: MDPI (C
Relevance: Discusses the competitive methylation of adjacent hydroxyls, providing
mechanistic insight into the steric factors affecting yield.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9053733/
https://www.researchgate.net/publication/359432218_Regioselective_alkylation_of_24-dihydroxybenzyaldehydes_and_24-dihydroxyacetophenones
https://pubmed.ncbi.nlm.nih.gov/35495552/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9005432/
https://www.benchchem.com/product/b1646725/docs?utm_src=pdf-body#application-note-strategic-synthesis-and-utilization-of-3-ethoxy-4-methylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/676224-74-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1646725?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-
dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-
dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Strategic Synthesis and Utilization of
3-Ethoxy-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1646725/docs#application-note-strategic-synthesis-
and-utilization-of-3-ethoxy-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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